
4-Nitrophenyl 4-nitrobenzoate
Overview
Description
4-Nitrophenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H8N2O6. It is an ester formed from 4-nitrophenol and 4-nitrobenzoic acid. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 4-nitrobenzoate can be synthesized through the esterification reaction between 4-nitrophenol and 4-nitrobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Nitrophenol and 4-nitrobenzoic acid.
Reduction: 4-Aminophenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-nitrobenzoate is widely used in scientific research due to its reactivity and structural properties. Some of its applications include:
Biocatalysis: Used as a substrate in enzyme-catalyzed hydrolysis reactions to study enzyme kinetics and mechanisms.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of liquid crystalline polymers and other advanced materials.
Analytical Chemistry: Used in spectrophotometric assays to measure enzyme activity and reaction rates.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-nitrobenzoate in hydrolysis reactions involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield 4-nitrophenol and 4-nitrobenzoic acid . In reduction reactions, the nitro groups are reduced to amino groups through a series of electron transfer steps facilitated by the catalyst .
Comparison with Similar Compounds
4-Nitrophenyl 4-nitrobenzoate can be compared with other similar compounds such as:
4-Nitrophenyl benzoate: Lacks the additional nitro group on the benzoate moiety, making it less reactive in certain substitution reactions.
4-Nitrophenyl acetate: Has a simpler structure with an acetate group instead of a benzoate group, leading to different reactivity and applications.
4-Nitrophenyl 4-aminobenzoate: Contains an amino group instead of a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its dual nitro groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications.
Biological Activity
4-Nitrophenyl 4-nitrobenzoate (C13H8N2O6) is an organic compound that serves various roles in chemical and biological research. As an ester derived from 4-nitrophenol and 4-nitrobenzoic acid, it exhibits significant reactivity due to the presence of nitro groups, which can influence its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in enzyme studies, and potential therapeutic uses.
This compound is primarily known for its ability to undergo hydrolysis, reduction, and substitution reactions:
- Hydrolysis : In aqueous conditions, it can be hydrolyzed to yield 4-nitrophenol and 4-nitrobenzoic acid.
- Reduction : The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution : It can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
These reactions make it a useful compound in organic synthesis and biocatalysis.
Enzyme Substrate
This compound is frequently used as a substrate in enzyme-catalyzed hydrolysis reactions. Its reactivity allows researchers to study enzyme kinetics and mechanisms effectively. For instance, it can be employed in spectrophotometric assays to measure enzyme activity, particularly in studies involving esterases and lipases.
Anticancer Activity
Recent studies have indicated that nitrobenzoate-derived compounds, including those similar to this compound, exhibit anticancer properties. Research shows that these compounds can inhibit tumor cell proliferation and induce apoptosis. For example, a novel nitrobenzoate compound (X8) demonstrated antiangiogenic effects by disrupting endothelial cell migration and proliferation in zebrafish models . This suggests that derivatives of nitrobenzoates may be further explored for their potential in cancer therapeutics.
Anti-inflammatory Effects
Nitrobenzoate compounds have also been linked to anti-inflammatory activities. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating inflammatory diseases. The mechanism often involves inhibition of specific signaling pathways associated with inflammation .
Case Studies
- Anticancer Mechanism : In a study involving X8, researchers observed reduced intersegmental vessel growth in zebrafish embryos treated with the compound. This reduction was attributed to impaired endothelial function and decreased expression of vascular markers, indicating the compound's potential as an antiangiogenic agent .
- Biodegradation Pathways : Research on bacterial strains capable of degrading nitroaromatic compounds revealed that certain bacteria could utilize 4-nitrobenzoate as a growth substrate. The degradation pathway involved partial reduction to form other metabolites, showcasing the environmental significance of this compound and its derivatives .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other nitroaromatic compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Nitrophenyl benzoate | Lacks additional nitro group | Less reactive than this compound |
4-Nitrophenyl acetate | Simpler structure | Different reactivity; less studied |
X8 (Nitrobenzoate derivative) | Exhibits antiangiogenic effects | Potential anticancer agent |
This table highlights how the structural differences among these compounds influence their reactivity and biological applications.
Q & A
Q. Basic: What are the optimal catalytic conditions for synthesizing 4-Nitrophenyl 4-nitrobenzoate via esterification?
Answer:
The synthesis of this compound via esterification can be optimized using acid catalysts under controlled conditions. For example, ultradispersed natural zeolites (e.g., H-MOR and H-HEU-M) combined with microwave irradiation (300 W, 2450 MHz) achieve ~70% conversion of 4-nitrobenzoic acid (4-NBA) and ~67% yield of the ester product. Key parameters include:
- Catalyst : Acidic zeolites (e.g., H-MOR) with high surface area and Brønsted acid sites.
- Reaction Temperature : 80–100°C under reflux.
- Characterization : Confirm product purity via melting point (55–57°C), FTIR (C=O ester peak at 1712 cm⁻¹), and GC-MS analysis .
Table 1: Synthesis Optimization
Catalyst | Conversion (%) | Yield (%) | Key Spectral Peaks (FTIR) |
---|---|---|---|
H-MOR | 70 | 67 | 1712 cm⁻¹ (C=O), 1366–1520 cm⁻¹ (NO₂) |
H-HEU-M | 65 | 62 | Similar to H-MOR |
Q. Advanced: How do microbial pathways degrade this compound, and what enzymes are involved?
Answer:
In Pseudomonas species, degradation proceeds via a reductive pathway:
4-Nitrobenzoate Reductase (PnbA) : Reduces 4-nitrobenzoate to 4-hydroxylaminobenzoate.
4-Hydroxylaminobenzoate Lyase (PnbB) : Cleaves 4-hydroxylaminobenzoate to protocatechuate and ammonium.
Protocatechuate Dioxygenase : Further oxidizes protocatechuate to tricarboxylic acid (TCA) cycle intermediates.
Key Evidence :
- Oxygen uptake assays confirm induced cells consume O₂ at 35–50 µmol/mg protein/min with 4-hydroxylaminobenzoate as an intermediate.
- GC-MS detects metabolites like 3,4-dihydroxybenzoate and 4-aminobenzoate in anaerobic conditions .
Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- FTIR : Identifies ester C=O (1712 cm⁻¹), NO₂ symmetric/asymmetric stretches (1366–1520 cm⁻¹), and C-O ester bonds (1269–1100 cm⁻¹).
- NMR :
- ¹H NMR : Aromatic protons at δ 8.2–8.4 ppm (nitrophenyl group), ethyl group signals at δ 1.3–4.3 ppm.
- ¹³C NMR : Ester carbonyl at ~165 ppm, nitro group carbons at ~125–150 ppm.
- GC-MS : Molecular ion peak at m/z 265 (C₁₃H₁₀NO₄⁺) with fragmentation patterns matching ester cleavage .
Q. Advanced: What thermal decomposition behaviors are observed in this compound?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Decomposition Onset : ~200°C in air, with N–O bond cleavage releasing NO₂.
- Phase Transitions : Melting point at 55–57°C; enthalpy of fusion (ΔH) ~13–15 kJ/mol.
- Stability : Covalent grafting to carbon surfaces (e.g., Vulcan XC72R) enhances stability up to 300°C .
Table 2: Thermal Properties
Property | Value | Method |
---|---|---|
Melting Point | 55–57°C | DSC |
ΔH Fusion | 13.4–15.2 kJ/mol | Calorimetry |
Decomposition Onset | 200°C (air), 250°C (N₂) | TGA-MS |
Q. Advanced: How is this compound applied in enzyme activity assays?
Answer:
As a chromogenic substrate, it detects lipase/esterase activity via hydrolysis to 4-nitrophenoxide (yellow, λmax = 400 nm):
- Assay Protocol :
- Incubate enzyme with this compound in buffer (pH 7–8).
- Monitor absorbance increase at 400 nm (ε = 18,300 M⁻¹cm⁻¹).
- Calculate activity using initial velocity (ΔA/min) and extinction coefficient.
- Advantages : High sensitivity (detection limit ~0.1 U/mL), compatibility with high-throughput screening .
Q. Basic: What are common impurities in synthesized this compound, and how are they resolved?
Answer:
- Impurities : Unreacted 4-nitrobenzoic acid, ethyl ester byproducts, or nitro group reduction products (e.g., 4-aminobenzoate).
- Resolution Methods :
- Recrystallization : Ethanol/water mixtures (yield >95% purity).
- Chromatography : Silica gel column with hexane/ethyl acetate (7:3) eluent.
- GC-MS Monitoring : Verify absence of peaks at m/z 167 (4-nitrobenzoic acid) .
Properties
IUPAC Name |
(4-nitrophenyl) 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSZPLPPLPIPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324028 | |
Record name | 4-nitrophenyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037-31-6 | |
Record name | NSC405511 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitrophenyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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